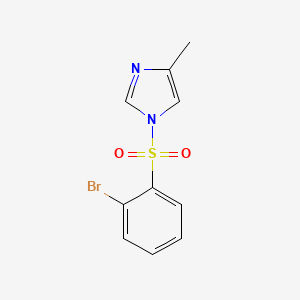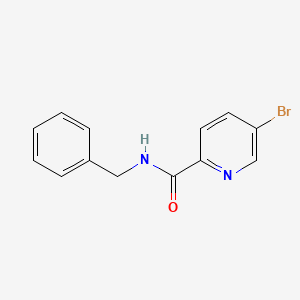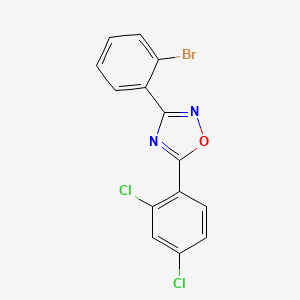
3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a class of heterocyclic compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazoles has been extensively studied for various properties, including antibacterial, anti-inflammatory, analgesic, and optical properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives in the presence of phosphorous oxychloride, as seen in the synthesis of novel 1,3,4-oxadiazole derivatives with anti-inflammatory and analgesic properties . The synthesis process is supported by various spectroscopic methods such as IR, NMR, and mass spectroscopy to confirm the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution of different phenyl groups at the 2nd and 5th positions of the ring can significantly alter the compound's properties. Spectral data, including IR, NMR (1D and 2D), and mass spectra, are used to characterize these compounds .
Chemical Reactions Analysis
1,3,4-oxadiazoles can undergo various chemical reactions, including Suzuki cross-coupling reactions, which are used to synthesize symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole . These reactions typically involve palladium catalysis and can introduce different aryl groups to the oxadiazole core, affecting the compound's absorption, emission spectra, and electrochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles, such as thermal stability and melting points, are studied using techniques like TG and DSC analysis . The thermal degradation kinetics can be analyzed using model-free kinetic methods to understand the stability of these compounds under various conditions. Additionally, the optical nonlinearity of certain 1,3,4-oxadiazole derivatives has been measured using open-aperture z-scan experiments, indicating potential applications in optoelectronics .
Safety And Hazards
- Toxicity : Assess the compound’s toxicity based on available data.
- Handling Precautions : Follow standard laboratory safety protocols.
- Environmental Impact : Consider its impact on the environment.
Future Directions
- Biological Studies : Investigate its pharmacological activities, including antitumor, anti-inflammatory, or antimicrobial effects.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
- Drug Development : Evaluate its potential as a lead compound for drug development.
properties
IUPAC Name |
3-(2-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2O/c15-11-4-2-1-3-9(11)13-18-14(20-19-13)10-6-5-8(16)7-12(10)17/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJONQGCEQKHBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650342 |
Source


|
| Record name | 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |
CAS RN |
1000339-26-3 |
Source


|
| Record name | 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)
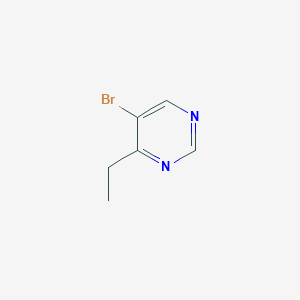

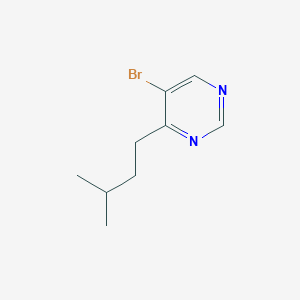
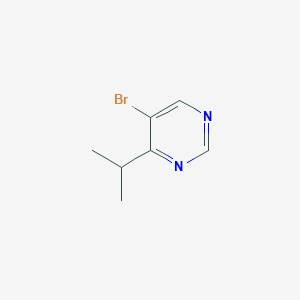
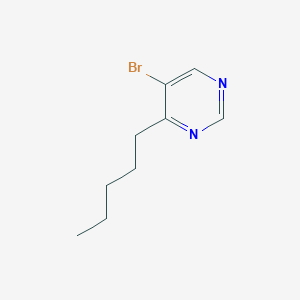
![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)
